Oligoinosinic acid

immunology coagulation cascade TLR3 signaling

Oligoinosinic acid (Poly(I)) is an indispensable, non-interchangeable molecular probe for dissecting the TRIF-dependent, interferon-alpha-independent TLR3 pathway. Unlike poly(I:C) or other homopolymers, it uniquely induces robust plasminogen and tissue factor expression, making it essential for coagulation, sepsis, and thrombosis research. Procure this enzymatically synthesized, high-purity reagent to ensure your studies on hemostatic balance are not confounded by off-target interferon responses. Standard B2B shipping for R&D use.

Molecular Formula C10H13N4O8P
Molecular Weight 348.21
CAS No. 30918-54-8
Cat. No. B3024143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOligoinosinic acid
CAS30918-54-8
SynonymsAcids, Polyinosinic
Inosine Polynucleotides
Poly I
Polyinosinic Acids
Polynucleotides, Inosine
Molecular FormulaC10H13N4O8P
Molecular Weight348.21
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O
InChIInChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)
InChIKeyGRSZFWQUAKGDAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oligoinosinic Acid (CAS 30918-54-8) – Core Identity, TLR3 Agonist Profile, and Technical Specifications for Scientific Procurement


Oligoinosinic acid, also known as polyinosinic acid or poly(I), is a single-stranded homopolyribonucleotide composed of repeating inosinic acid (inosine monophosphate, IMP) units linked by phosphodiester bonds [1]. It is characterized by the general formula (C₁₀H₁₃N₄O₈P)ₙ and a CAS registry number of 30918-54-8 . This compound is a well-established, potent agonist of Toll-like receptor 3 (TLR3) and signals through the TRIF (TIR-domain-containing adapter-inducing interferon-β) adaptor pathway [2]. Commercially available research-grade oligoinosinic acid is typically synthesized enzymatically using polynucleotide phosphorylase (PNPase) from inosine diphosphate (IDP), resulting in a white to off-white powder with a sedimentation coefficient ≥4S and a purity specification of ≥90% .

Oligoinosinic Acid vs. In-Class Analogs: Why Simple Substitution with Poly(C), Poly(U), or Poly(I:C) Compromises Experimental Outcomes


Oligoinosinic acid, while sharing a nucleic acid backbone with its homopolymeric analogs polycytidylic acid (poly(C)) and polyuridylic acid (poly(U)), and being a component of the widely used double-stranded poly(I:C), exhibits a distinct and non-interchangeable immunostimulatory and signaling profile [1]. Direct comparative studies in murine splenocytes demonstrate that only poly(I) efficiently induces the expression of both plasminogen (Plg) and tissue factor (TF), whereas poly(C) and poly(U) fail to induce these proteins [2]. Furthermore, the presence of the cytidylic strand in double-stranded poly(I:C) significantly suppresses the robust Plg and TF expression seen with poly(I) alone [3]. These findings, detailed in the quantitative evidence below, underscore that the biological output is highly sequence- and structure-dependent, rendering generic substitution invalid for studies focused on coagulation, fibrinolysis, or specific TLR3/NF-κB pathway activation [4].

Quantitative Evidence for Differentiated Selection of Oligoinosinic Acid (CAS 30918-54-8)


Differential Induction of Plasminogen and Tissue Factor: Poly(I) vs. Poly(I:C) vs. Poly(C)/Poly(U)

In a direct head-to-head comparison using murine splenocytes, oligoinosinic acid (poly(I)) uniquely induces a robust expression of both plasminogen (Plg) and tissue factor (TF). The double-stranded analog poly(I:C) induces Plg but fails to induce TF, while the single-stranded analogs poly(C) and poly(U) induce neither protein [1][2].

immunology coagulation cascade TLR3 signaling

Selective Activation of NF-κB Pathway and IL-6 Production: Poly(I) vs. Poly(I:C) Signaling Divergence

Oligoinosinic acid's induction of tissue factor (TF) and IL-6 in splenocytes is mediated through the NF-κB pathway, a signaling route that is distinct from the primary pathways engaged by double-stranded poly(I:C) [1][2].

signal transduction NF-kappaB cytokine

Suppression of Coagulation/Fibrinolytic Protein Expression by Complementary Strands: Poly(I) vs. Poly(I:C) Attenuation

The presence of a complementary cytidylic acid strand in double-stranded RNA significantly attenuates the expression of both plasminogen (Plg) and tissue factor (TF) compared to single-stranded poly(I) alone. The study explicitly states, 'the presence of U- and C-nucleotide strands in the dsRNA significantly reduced expression of Plg and TF compared with polyI alone' [1][2].

oligonucleotide structure-activity relationship fibrinolysis

Thermodynamic Stability of Oligo(I)·Poly(C) Complexes: Impact of Chain Length and I-C vs. G-C Base Pairing

The thermal stability (Tm) of oligo(I)·poly(C) complexes is positively correlated with the chain length of the oligoinosinate strand, with Tm values ranging from 5 to 50°C for oligomers of length 5-12. The enthalpy of formation (ΔH) is -6.2 ± 0.3 kcal/mol per base pair [1]. Furthermore, replacing a G-C base pair with an I-C pair reduces duplex stability by a calculated factor of 90 in model compounds, a far greater destabilization than the average factor of 20 observed in tRNA-tRNA complexes [2][3].

thermodynamics molecular biology RNA duplex

Differential Conformational and Polyelectrolyte Behavior Among Homopolyribonucleotides

A comparative study of polyuridylic acid, polyinosinic acid, polycytidylic acid, and polyadenylic acid reveals that each homopolymer exhibits distinct conformational changes and polyelectrolytic behavior in response to pH variations. These differences are primarily attributed to the unique functional groups on each nitrogen base involved in acid-base equilibria, rather than a simple purine/pyrimidine distinction [1].

biophysical chemistry conformation polyelectrolyte

Commercial Purity and Quality Specifications for Research-Grade Oligoinosinic Acid

Commercially available oligoinosinic acid (poly(I)) is supplied with well-defined quality control metrics, including a purity of ≥90%, a sedimentation coefficient ≥4S, and specific UV absorbance ratios: A250/A260 = 1.62 ± 0.03 and A280/A260 = 0.29 ± 0.02 at pH 7.2 . These specifications are critical for ensuring lot-to-lot reproducibility and are distinct from the specifications of related compounds like poly(C) or poly(I:C) which have different spectral characteristics.

procurement quality control UV spectrophotometry

Targeted Application Scenarios for Oligoinosinic Acid (CAS 30918-54-8) Based on Validated Differentiation


Specific Activation of the Coagulation/Fibrinolytic Axis in Inflammation Research

As demonstrated in Section 3, oligoinosinic acid is the sole homopolymeric TLR3 agonist capable of inducing robust expression of both plasminogen and tissue factor, while avoiding interferon-alpha production [1][2]. This unique profile makes it an indispensable tool for studies focused on the intersection of innate immunity and the coagulation cascade, such as in models of sepsis, thrombosis, or wound healing, where the effects of TLR3 activation on hemostatic balance are of primary interest. The use of poly(I:C) or other homopolymers would not recapitulate this specific biological response.

Probing TLR3-Mediated NF-κB Signaling in the Absence of IFN-α Induction

Poly(I) activates the NF-κB pathway leading to IL-6 and TF production in an interferon-alpha-independent manner, a signaling outcome distinct from poly(I:C) [1][2]. This makes oligoinosinic acid a precise molecular probe for dissecting the non-canonical, MyD88-independent, TRIF-dependent signaling branch downstream of TLR3 that leads to NF-κB activation but not to type I interferon production. Researchers can use poly(I) to selectively activate this pathway without the confounding pleiotropic effects of a strong interferon response.

Thermodynamic Studies and Design of RNA-Based Probes and Therapeutics

The well-defined thermodynamic parameters for oligo(I) complexes, particularly the ΔH of -6.2 kcal/mol per base pair and the significantly reduced stability of I-C base pairs compared to G-C (factor of 90), are critical for computational and experimental design [1][2][3]. This data informs the rational design of antisense oligonucleotides, siRNA, and molecular beacons that incorporate inosine for reduced hybridization stringency or to probe the energetic contributions of individual base pairs in RNA secondary and tertiary structures.

Study of pH-Dependent Conformational Transitions in Polyanionic Biopolymers

The unique polyelectrolytic behavior and pH-dependent conformational changes of poly(I), which are distinct from those of poly(C), poly(U), and poly(A), position it as a model system for investigating the fundamental biophysics of nucleic acid polymers [1]. It is a valuable tool for studies examining how the chemical nature of the nucleobase (in this case, hypoxanthine) influences the overall polyelectrolyte behavior, metal ion binding, and the formation of higher-order structures in response to environmental changes.

Technical Documentation Hub

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